molecular formula C29H23F3N4O6S B11116857 N-({N'-[(E)-{4-[(4-Nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

N-({N'-[(E)-{4-[(4-Nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B11116857
M. Wt: 612.6 g/mol
InChI Key: POEMDRMMUOZWNE-DPNNOFEESA-N
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Description

N-({N’-[(E)-{4-[(4-Nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-{4-[(4-Nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps. The initial step often includes the formation of the hydrazinecarbonyl intermediate, followed by the introduction of the nitrophenyl and trifluoromethyl groups under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, nitrophenylmethanol, and trifluoromethylbenzenesulfonyl chloride. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-{4-[(4-Nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-{4-[(4-Nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl and trifluoromethyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar structural features.

    4-Phenoxyaniline compound with tetrachlorostannane: Shares some functional groups and is used in different chemical applications.

Uniqueness

N-({N’-[(E)-{4-[(4-Nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-({N’-[(E)-{4-[(4-Nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H23F3N4O6S

Molecular Weight

612.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C29H23F3N4O6S/c30-29(31,32)23-5-4-6-25(17-23)35(43(40,41)27-7-2-1-3-8-27)19-28(37)34-33-18-21-11-15-26(16-12-21)42-20-22-9-13-24(14-10-22)36(38)39/h1-18H,19-20H2,(H,34,37)/b33-18+

InChI Key

POEMDRMMUOZWNE-DPNNOFEESA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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